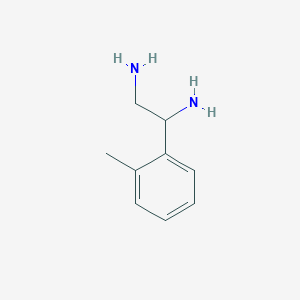
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group, a morpholinoethyl group, and a methanesulfonamide group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminophenyl Intermediate: The synthesis begins with the nitration of benzene to form nitrobenzene, followed by reduction to yield 3-aminophenyl.
Introduction of the Morpholinoethyl Group: The 3-aminophenyl intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Sulfonamide Formation: Finally, the resulting intermediate is treated with methanesulfonyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminophenyl)-N-(2-piperidinoethyl)methanesulfonamide: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
1-(3-Aminophenyl)-N-(2-pyrrolidinoethyl)methanesulfonamide: Contains a pyrrolidinoethyl group instead of a morpholinoethyl group.
Uniqueness
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H21N3O3S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c14-13-3-1-2-12(10-13)11-20(17,18)15-4-5-16-6-8-19-9-7-16/h1-3,10,15H,4-9,11,14H2 |
Clave InChI |
HVGBRGULSKHUMB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNS(=O)(=O)CC2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


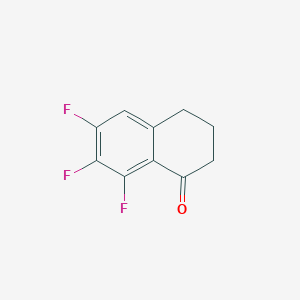
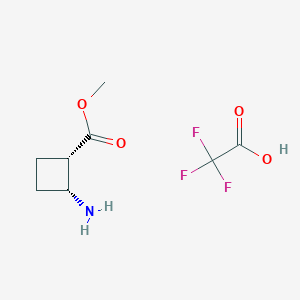
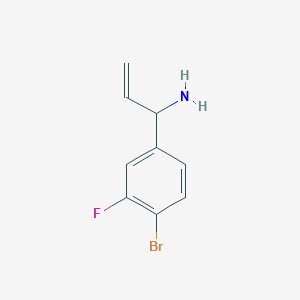
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
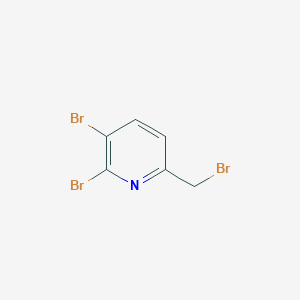
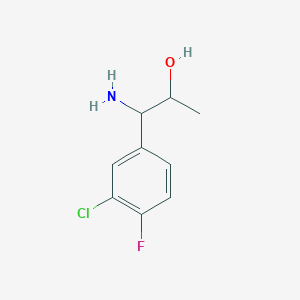
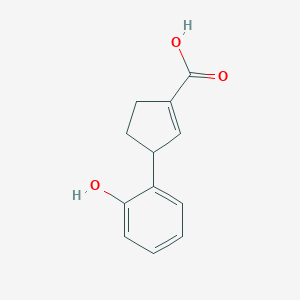
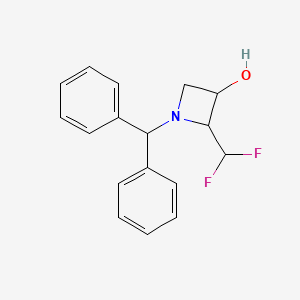
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
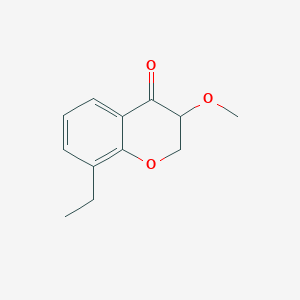
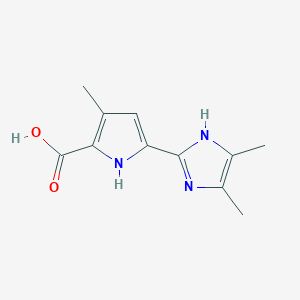
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)

